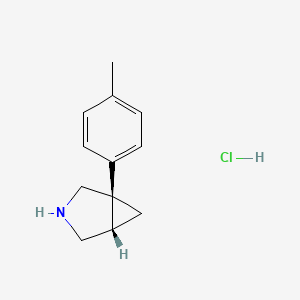

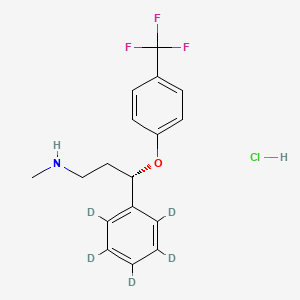

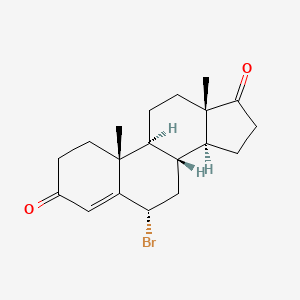

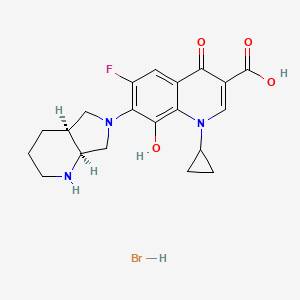

![molecular formula C19H30N5O10P B565319 [[(2R)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate CAS No. 1217542-13-6](/img/structure/B565319.png)

[[(2R)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate

Overview

Description

The compound [[2R)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate is a complex organic molecule with significant applications in various scientific fields It is known for its unique structure, which includes multiple functional groups such as amino, purine, and carbonate groups

Mechanism of Action

Target of Action

The primary target of nPOC-POC Tenofovir, also known as [(((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) isopropyl propyl dicarbonate, is the viral reverse transcriptase enzyme . This enzyme plays a crucial role in the life cycle of retroviruses such as HIV, making it a key target for antiretroviral drugs .

Mode of Action

nPOC-POC Tenofovir is a nucleotide analog reverse transcriptase inhibitor (NtRTI) . Once activated by bi-phosphorylation, it acts as an antiviral acyclic nucleoside phosphonate . It is a potent inhibitor of the viral reverse transcriptase, blocking the enzyme necessary for viral production in HIV-infected individuals . This inhibition results in decreased viral replication .

Biochemical Pathways

The biochemical pathway affected by nPOC-POC Tenofovir is the HIV replication cycle . By inhibiting the reverse transcriptase enzyme, the compound prevents the conversion of viral RNA into DNA, a critical step in the replication of retroviruses . This disruption in the viral life cycle prevents the proliferation of the virus within the host.

Pharmacokinetics

The pharmacokinetics of nPOC-POC Tenofovir involve its absorption, distribution, metabolism, and excretion (ADME). Tenofovir is a dianion at physiological pH and is associated with poor membrane permeability and low oral bioavailability . Tenofovir is renally eliminated via active tubular secretion as well as passive diffusion .

Result of Action

The result of nPOC-POC Tenofovir’s action is the reduction of viral load in HIV-infected individuals . By inhibiting the reverse transcriptase enzyme, it prevents the replication of the virus, leading to a decrease in the number of viral particles in the body . This helps to manage the progression of HIV infection and reduce the risk of transmission .

Action Environment

The action of nPOC-POC Tenofovir can be influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can affect its efficacy due to potential drug-drug interactions . Additionally, patient-specific factors such as renal function can impact the drug’s pharmacokinetics, as tenofovir is renally eliminated . Therefore, careful monitoring and dose adjustments may be necessary in patients with renal impairment .

Biochemical Analysis

Biochemical Properties

The compound is an acyclic phosphonate nucleotide analogue and reverse transcriptase inhibitor . It interacts with various enzymes and proteins, particularly those involved in the replication of HIV. The nature of these interactions is primarily inhibitory, preventing the normal function of these biomolecules and thereby halting the progression of the virus .

Cellular Effects

[(2R)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate has significant effects on various types of cells, particularly those infected with HIV. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through a variety of mechanisms. It binds to biomolecules, inhibits enzymes, and alters gene expression. Its primary mechanism of action is as a reverse transcriptase inhibitor, preventing the replication of HIV within host cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[2R)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate involves multiple steps, starting with the preparation of the purine derivative. The key steps include:

Formation of the Purine Derivative: The initial step involves the reaction of 6-aminopurine with a suitable alkylating agent to form the purine derivative.

Phosphorylation: The purine derivative is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride.

Carbonate Formation: The final step involves the reaction of the phosphorylated intermediate with propyl carbonate under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

[[2R)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate: undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or purine groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated products.

Scientific Research Applications

[[2R)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate: has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Tenofovir Disoproxil Fumarate: A related compound with similar structural features, used as an antiviral agent.

Adefovir Dipivoxil: Another antiviral compound with a similar mechanism of action.

Cidofovir: An antiviral nucleotide analogue with structural similarities.

Uniqueness

[[2R)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name |

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N5O10P/c1-5-6-28-18(25)29-10-32-35(27,33-11-30-19(26)34-13(2)3)12-31-14(4)7-24-9-23-15-16(20)21-8-22-17(15)24/h8-9,13-14H,5-7,10-12H2,1-4H3,(H2,20,21,22)/t14-,35?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHYLBFEGOTZGO-OAMPWVDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)OCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N5O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858329 | |

| Record name | ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl [(propoxycarbonyl)oxy]methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217542-13-6 | |

| Record name | ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl [(propoxycarbonyl)oxy]methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.